

Propylcyclopropane: A Technical Guide to Toxicity and Safety

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Compound of Interest

Compound Name: *Propylcyclopropane*

Cat. No.: *B14741258*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological and safety data for **propylcyclopropane**. It is intended for informational purposes for a scientific audience and should not be used for clinical or diagnostic purposes. A significant lack of comprehensive toxicological data for **propylcyclopropane** necessitates the inclusion of information on structurally related compounds to infer potential hazards. All data presented should be interpreted with this context in mind.

Executive Summary

Propylcyclopropane is a saturated aliphatic cycloparaffin. Available data on its toxicity is limited, with the primary reported health effect being neurotoxicity, specifically "acute solvent syndrome," and general anesthetic properties observed in animal studies. The lethal concentration low (LCLo) in mice via inhalation has been reported. However, comprehensive data on acute oral and dermal toxicity, chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are not readily available in the public domain. This guide summarizes the existing data for **propylcyclopropane**, provides information on analogous compounds to infer potential toxicological properties, and outlines standard experimental methodologies for a comprehensive safety assessment.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	2415-72-7	[1]
Molecular Formula	C ₆ H ₁₂	[1]
Molecular Weight	84.16 g/mol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	69 °C at 760 mmHg	[3]
Vapor Pressure	148 mmHg at 25°C	[3]
Solubility	Insoluble in water	[4]

Toxicological Data

Acute Toxicity

The primary quantitative acute toxicity value found for **propylcyclopropane** is the lethal concentration low (LCLo) in mice. Data for oral and dermal acute toxicity are not available.

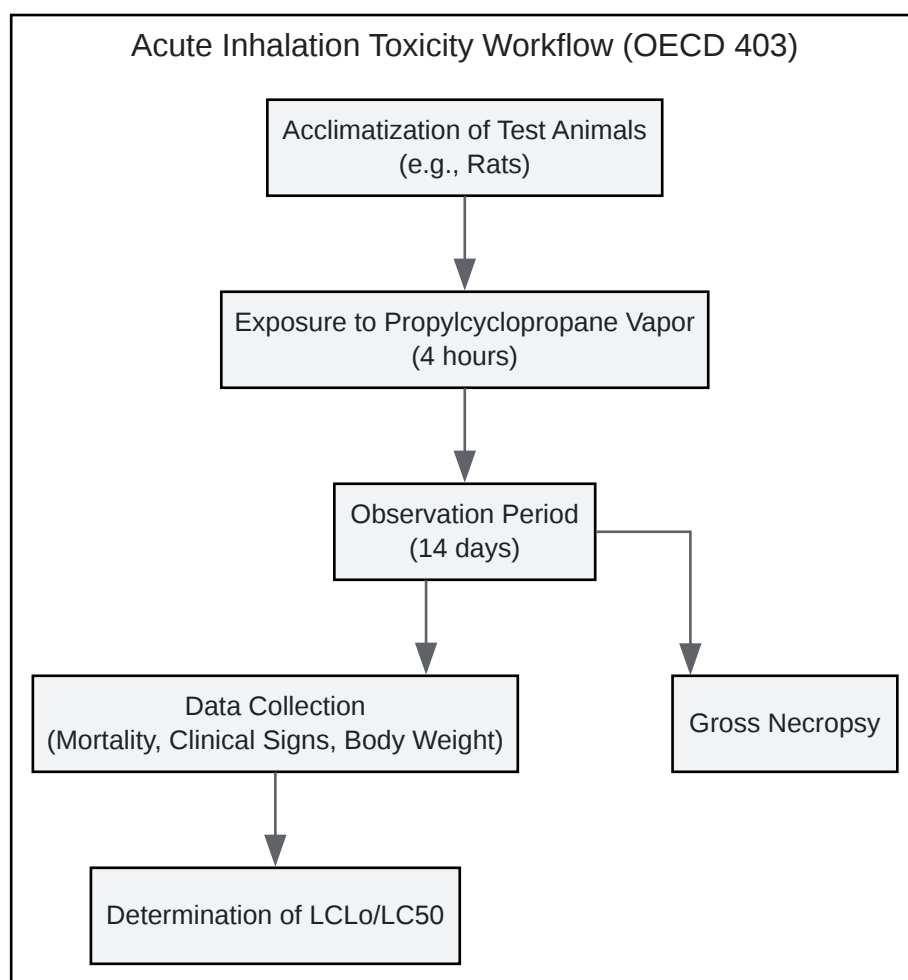
Table 1: Acute Toxicity of **Propylcyclopropane**

Test	Species	Route	Value	Reference
LCLo	Mouse	Inhalation	50,000 mg/m ³	[1][5]
LD50	-	Oral	Data not available	-
LD50	-	Dermal	Data not available	-

Experimental Protocol: Acute Inhalation Toxicity (General Methodology)

The specific experimental protocol for the reported LCLo of **propylcyclopropane** is not detailed in the available literature. However, a standard acute inhalation toxicity study, such as one following the OECD Test Guideline 403, would generally involve the following steps[6][7] [8]:

- **Test Animals:** Typically, young adult rats of a standard laboratory strain are used. Both sexes are included in the study.
- **Exposure:** Animals are placed in inhalation chambers and exposed to the test substance for a fixed period, usually 4 hours[6][7]. The substance can be administered as a gas, vapor, or aerosol at various concentrations.
- **Observation Period:** Following exposure, the animals are observed for a period of at least 14 days[7][8]. Observations include clinical signs of toxicity, body weight changes, and mortality.
- **Data Analysis:** The concentration of the test substance that causes mortality in 50% of the test animals (LC50) is calculated. The LCLo is the lowest concentration that causes any mortality.
- **Pathology:** At the end of the observation period, all animals are subjected to a gross necropsy.



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Figure 1: General workflow for an acute inhalation toxicity study.

Neurotoxicity

Propylcyclopropane is classified as a neurotoxin that can cause "acute solvent syndrome"[1][5]. This is consistent with the anesthetic properties observed in mice[1][5].

Experimental Protocol: Neurotoxicity Assessment (General Methodology)

While a specific neurotoxicity study for **propylcyclopropane** is not available, a general assessment in rodents would likely involve[9][10][11]:

- **Behavioral Assessments:** Animals are exposed to the substance and then subjected to a battery of behavioral tests to assess motor function, coordination, sensory function, and cognitive performance.
- **Electrophysiology:** Recording of spontaneous and evoked electrical activity in different brain regions, such as the cortex and hippocampus, can be used to assess the effects of the substance on neuronal function[9].
- **Histopathology:** Microscopic examination of brain tissue can identify any structural damage to neurons or other neural cells.

Chronic Toxicity, Genotoxicity, Carcinogenicity, and Reproductive Toxicity

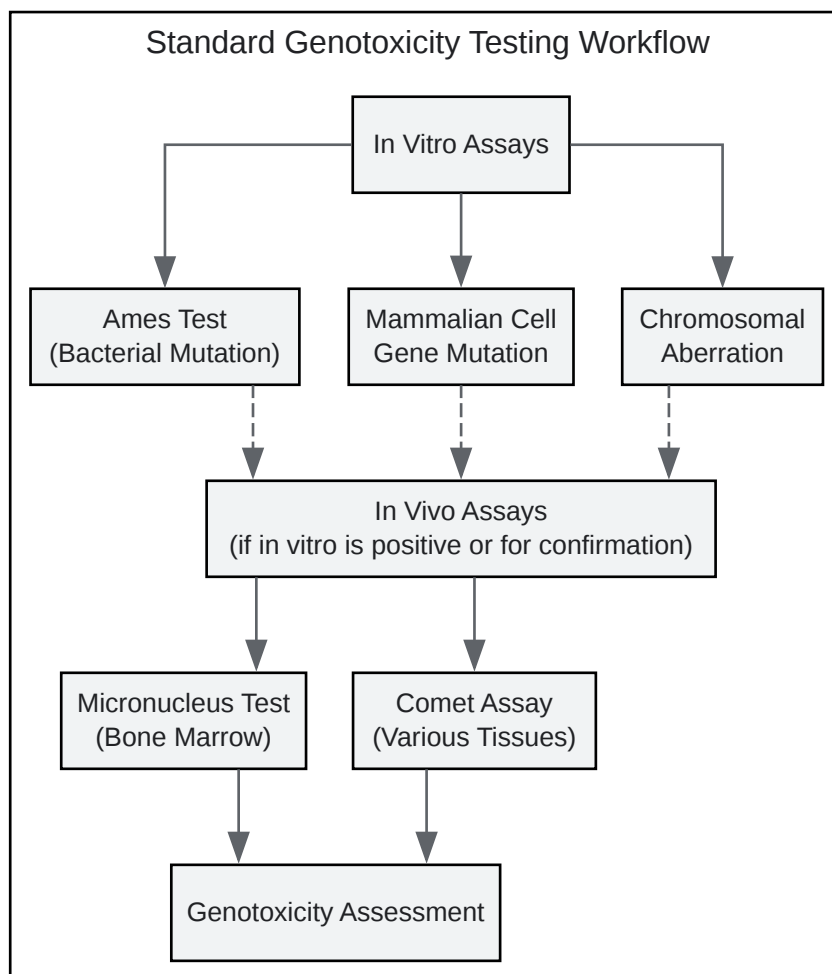
There is no available data on the chronic toxicity, genotoxicity, carcinogenicity, or reproductive toxicity of **propylcyclopropane**. To provide a comprehensive overview for researchers, the following sections describe the standard methodologies for assessing these endpoints.

Experimental Protocol: Genotoxicity Assessment (General Methodology)

A standard battery of in vitro and in vivo tests is typically used to assess the genotoxic potential of a chemical[2][12][13]:

- **In Vitro Tests:**
 - **Ames Test (Bacterial Reverse Mutation Assay):** Detects gene mutations in bacteria.
 - **In Vitro Mammalian Cell Gene Mutation Test:** Detects gene mutations in cultured mammalian cells[2].
 - **In Vitro Mammalian Chromosomal Aberration Test:** Detects structural chromosomal damage in cultured mammalian cells.
- **In Vivo Tests:**
 - **In Vivo Mammalian Erythrocyte Micronucleus Test:** Detects chromosomal damage or damage to the mitotic apparatus in red blood cells of treated animals[13].

- In Vivo Mammalian Alkaline Comet Assay: Detects DNA strand breaks in cells from various tissues of treated animals[14][15].



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Figure 2: A typical workflow for assessing the genotoxicity of a chemical.

Experimental Protocol: Carcinogenicity Bioassay (General Methodology)

Carcinogenicity studies are long-term in vivo studies, typically following OECD Test Guideline 451[3][16][17][18]:

- Test Animals: Usually conducted in two rodent species, most commonly rats and mice[3]. At least 50 animals of each sex per dose group are used[16][18].

- Dosing: The test substance is administered daily for a major portion of the animals' lifespan (e.g., 18-24 months for mice and rats)[3][16].
- Observation: Animals are monitored for clinical signs of toxicity and the development of tumors.
- Pathology: A complete histopathological examination of all organs and tissues is performed to identify neoplastic lesions.

Experimental Protocol: Reproductive and Developmental Toxicity (General Methodology)

These studies, such as those following OECD Guidelines 421 or 422, are designed to evaluate the effects of a substance on reproductive function and offspring development[19][20][21]:

- Test Animals: Typically rats are used.
- Dosing: The substance is administered to male and female animals before and during mating, and to females during gestation and lactation.
- Endpoints: A wide range of endpoints are evaluated, including fertility, gestation length, litter size, and the viability, growth, and development of the offspring.

Toxicity of Structural Analogs

Due to the limited data on **propylcyclopropane**, information on structurally related compounds can be used to infer potential hazards.

Table 2: Toxicity Data for Structural Analogs of **Propylcyclopropane**

Compound	CAS Number	Toxicity Information	Reference
Ethylcyclopropane	1191-96-4	Neurotoxin; may cause skin and eye irritation; anesthetic effects (drowsiness, dizziness, headache).	[22][23]
Methylcyclopropane	594-11-6	Neurotoxin.	[24]
Cyclopropane	75-19-4	Anesthetic (formerly used clinically); can act as an asphyxiant at high concentrations; highly flammable.	[4][25]

The data from these analogs suggest that **propylcyclopropane** is likely to share the neurotoxic and anesthetic properties of other short-chain alkylcyclopropanes.

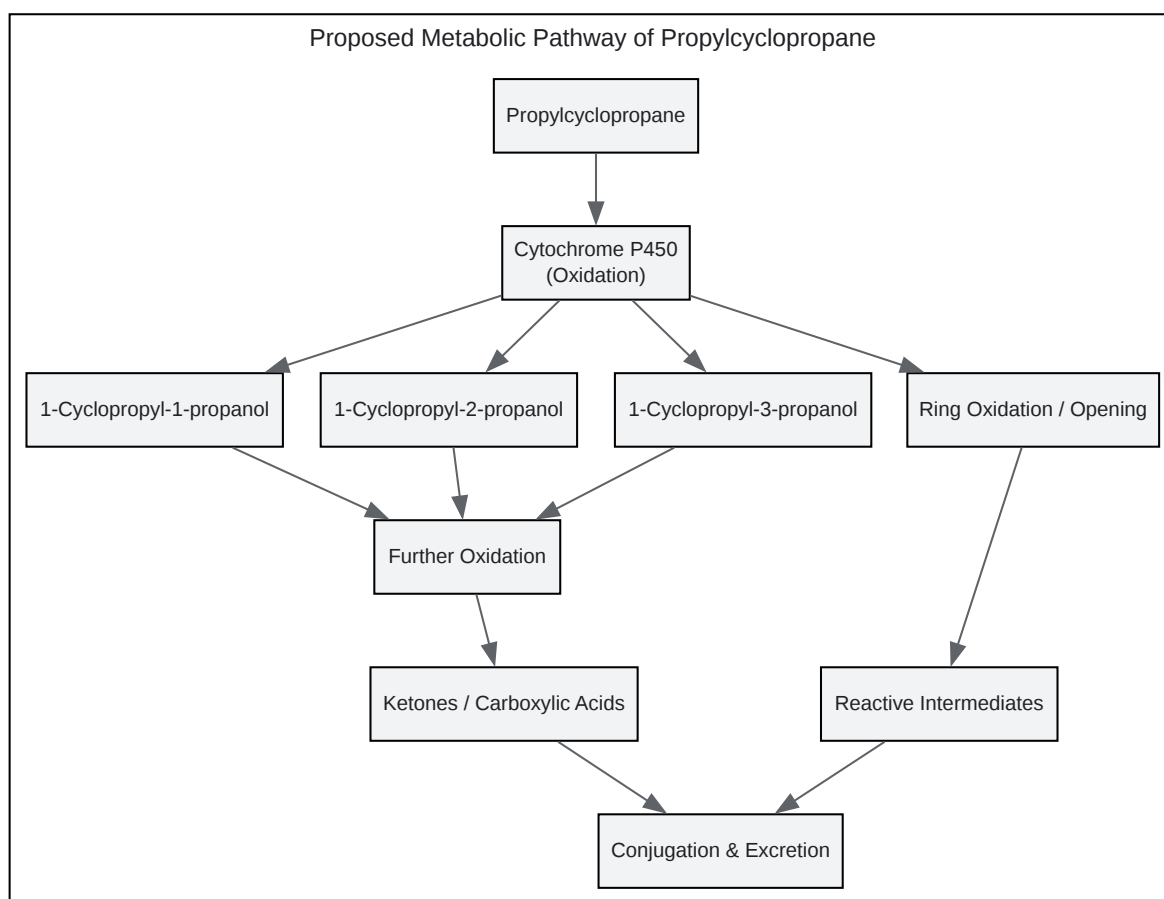
Metabolism and Mechanism of Toxicity

The specific metabolic pathways of **propylcyclopropane** have not been elucidated. However, based on the metabolism of other alkanes and cyclopropane-containing molecules, a plausible metabolic pathway can be proposed.

The cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high C-H bond dissociation energy[8]. However, oxidation can still occur. For simple alkanes, CYP-mediated oxidation is a primary metabolic route, typically involving hydroxylation[6][7][26].

A proposed metabolic pathway for **propylcyclopropane** would likely involve hydroxylation of the propyl chain or the cyclopropyl ring by CYP enzymes. Hydroxylation of the propyl chain could occur at the α , β , or γ carbon, leading to the formation of corresponding alcohols, which could be further oxidized to ketones or carboxylic acids. Direct oxidation of the cyclopropyl ring

is also possible, potentially leading to ring-opening and the formation of reactive intermediates, especially if a radical mechanism is involved[8].



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Figure 3: A proposed metabolic pathway for **propylcyclopropane**.

The neurotoxic effects of **propylcyclopropane** are likely related to its physical properties as a small, lipophilic molecule that can readily cross the blood-brain barrier and interact with neuronal membranes, similar to other volatile anesthetics and solvents. The anesthetic properties of the parent compound, cyclopropane, are known to be mediated through

antagonism of the NMDA receptor[27]. It is plausible that **propylcyclopropane** acts via a similar mechanism.

Conclusion and Recommendations

The available data on the toxicity of **propylcyclopropane** are sparse. It is identified as a neurotoxin with anesthetic properties, and an acute inhalation LCLo in mice has been established. However, a comprehensive toxicological profile is lacking. Based on data from structural analogs, it is prudent to handle **propylcyclopropane** as a substance with the potential for neurotoxicity and as a skin and eye irritant.

For drug development professionals and researchers considering the use of **propylcyclopropane** or its derivatives, it is strongly recommended that a more complete toxicological assessment be conducted. This should include, at a minimum, a battery of in vitro genotoxicity assays and acute oral and dermal toxicity studies. Depending on the intended use and potential for human exposure, further studies on repeated-dose toxicity, reproductive toxicity, and carcinogenicity may be warranted. The general methodologies for these studies are well-established and have been outlined in this guide.

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